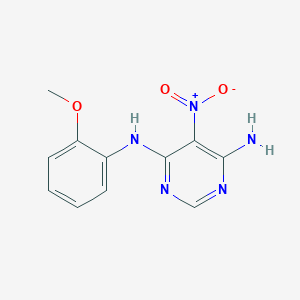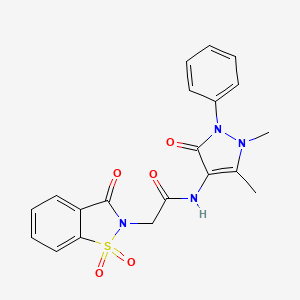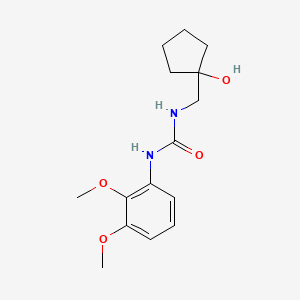
1-(2,3-Dimethoxyphenyl)-3-((1-hydroxycyclopentyl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dimethoxyphenyl)-3-((1-hydroxycyclopentyl)methyl)urea, also known as GW501516, is a synthetic drug that belongs to the class of PPARδ (peroxisome proliferator-activated receptor delta) agonists. It was initially developed as a potential treatment for metabolic and cardiovascular diseases. However, it has gained popularity in the sports industry as a performance-enhancing drug due to its ability to increase endurance and fat burning.
作用机制
1-(2,3-Dimethoxyphenyl)-3-((1-hydroxycyclopentyl)methyl)urea works by activating the PPARδ receptor, which is found in various tissues, including skeletal muscle, adipose tissue, and liver. Activation of PPARδ leads to an increase in fatty acid oxidation and glucose uptake in skeletal muscle, which results in improved endurance and fat burning. It also promotes the conversion of white adipose tissue to brown adipose tissue, which further enhances fat burning.
Biochemical and Physiological Effects
1-(2,3-Dimethoxyphenyl)-3-((1-hydroxycyclopentyl)methyl)urea has been shown to have a range of biochemical and physiological effects. It has been found to increase endurance, reduce body fat, and improve insulin sensitivity in animal models. It has also been shown to reduce inflammation and oxidative stress in various tissues, including the liver and heart.
实验室实验的优点和局限性
One advantage of using 1-(2,3-Dimethoxyphenyl)-3-((1-hydroxycyclopentyl)methyl)urea in lab experiments is its ability to improve endurance and fat burning in animal models, which can be useful for studying the effects of exercise on various physiological parameters. However, one limitation is that it has been shown to cause cancer in animal models, which raises concerns about its safety for human use.
未来方向
There are several future directions for research on 1-(2,3-Dimethoxyphenyl)-3-((1-hydroxycyclopentyl)methyl)urea. One area of interest is its potential as a treatment for metabolic and cardiovascular diseases. Another area of interest is its potential as a performance-enhancing drug for athletes. However, further studies are needed to determine its safety and efficacy for these applications. Additionally, more research is needed to understand the long-term effects of 1-(2,3-Dimethoxyphenyl)-3-((1-hydroxycyclopentyl)methyl)urea on various physiological parameters, including cancer risk.
合成方法
1-(2,3-Dimethoxyphenyl)-3-((1-hydroxycyclopentyl)methyl)urea can be synthesized through several methods, including the reaction of 2,3-dimethoxybenzaldehyde with cyclopentylmethylamine, followed by the reaction with isocyanate. Another method involves the reaction of 2,3-dimethoxybenzaldehyde with cyclopentylmethylamine, followed by the reaction with phosgene and then with ammonia.
科学研究应用
1-(2,3-Dimethoxyphenyl)-3-((1-hydroxycyclopentyl)methyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism in animal models. In addition, it has been investigated for its potential in treating cardiovascular diseases, including atherosclerosis and heart failure.
属性
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-20-12-7-5-6-11(13(12)21-2)17-14(18)16-10-15(19)8-3-4-9-15/h5-7,19H,3-4,8-10H2,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJLAQYSDZBUDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2(CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride](/img/structure/B2773241.png)
![2-({4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}methyl)-1,3-thiazol-4-ol](/img/structure/B2773242.png)
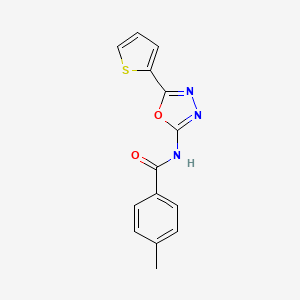
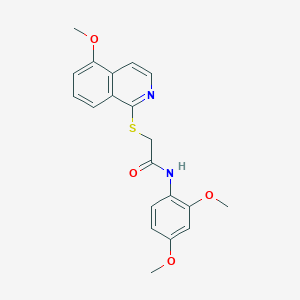
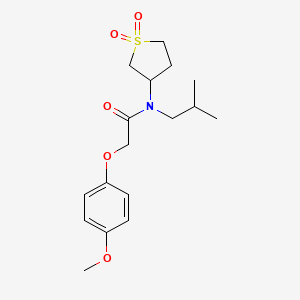
![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide](/img/structure/B2773249.png)


![Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B2773256.png)
![1-(6,7-Dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2773257.png)
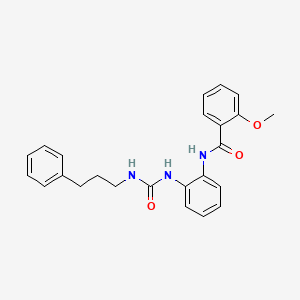
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isobutyramide](/img/structure/B2773261.png)
